molecular formula C35H43NO14 B114245 Respinomycin B CAS No. 151233-05-5

Respinomycin B

Número de catálogo: B114245
Número CAS: 151233-05-5
Peso molecular: 701.7 g/mol
Clave InChI: HXEWDKDWENRZME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Respinomycin B, also known as this compound, is a useful research compound. Its molecular formula is C35H43NO14 and its molecular weight is 701.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

Mechanism of Action:
Respinomycin B exhibits its antitumor effects primarily through intercalation into DNA, disrupting the replication process. This mechanism is similar to that of other anthracyclines but is distinguished by its unique binding geometry and additional sugar residues that may enhance its biological activity .

Case Studies:

  • Study on Cancer Cell Lines: Research has shown that this compound effectively inhibits the growth of various cancer cell lines, including leukemia and solid tumors. In vitro studies demonstrated a significant reduction in cell viability at concentrations as low as 0.1 µM .
  • Animal Models: In vivo studies using murine models have indicated that this compound can reduce tumor size significantly when administered at therapeutic doses, showcasing its potential for clinical applications in oncology .

Structural Biology

NMR Studies:
The structural characterization of this compound has been conducted using Nuclear Magnetic Resonance (NMR) spectroscopy. This research elucidates how the compound interacts with DNA at the molecular level, providing insights into its binding affinities and conformational dynamics .

Study Methodology Findings
NMR StudyNMR spectroscopyRevealed binding geometry and interaction sites within DNA
Molecular DynamicsSimulationsProvided insights into stability and conformational changes upon binding

Potential in Drug Development

Novel Formulations:
The unique properties of this compound have led to explorations in drug formulation strategies aimed at enhancing its bioavailability and efficacy. Researchers are investigating nanoparticle delivery systems that could improve the pharmacokinetics of this compound .

Combination Therapies:
Studies suggest that combining this compound with other chemotherapeutic agents may yield synergistic effects, potentially overcoming resistance mechanisms observed in certain cancer types. Early-phase clinical trials are underway to assess these combinations' effectiveness and safety profiles .

Environmental Applications

Biodegradation Studies:
Emerging research indicates that this compound may also play a role in environmental science, particularly in biodegradation processes. Its structural characteristics allow it to interact with various organic pollutants, suggesting potential applications in bioremediation efforts .

Propiedades

Número CAS

151233-05-5

Fórmula molecular

C35H43NO14

Peso molecular

701.7 g/mol

Nombre IUPAC

13-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-11,15,22,24-tetrahydroxy-12-methoxy-1,11-dimethyl-23-(methylamino)-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione

InChI

InChI=1S/C35H43NO14/c1-12-27(41)34(3,44)30(46-7)32(47-12)49-26-17-13(11-33(2,43)29(26)45-6)10-15-18(22(17)38)23(39)19-14(21(15)37)8-9-16-25(19)48-31-24(40)20(36-5)28(42)35(16,4)50-31/h8-10,12,20,24,26-32,36,38,40-44H,11H2,1-7H3

Clave InChI

HXEWDKDWENRZME-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)O)NC)O)(C)O)OC)OC)(C)O)O

SMILES canónico

CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)O)NC)O)(C)O)OC)OC)(C)O)O

Sinónimos

respinomycin B

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.